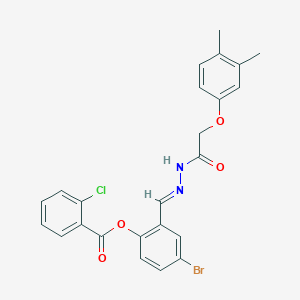
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C24H20BrClN2O4 This compound is known for its unique chemical structure, which includes a bromine atom, a chlorobenzoate group, and a dimethylphenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Preparation of 3,4-Dimethylphenoxyacetic Acid: This is achieved by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Carbohydrazide: The 3,4-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding carbohydrazide.
Acylation Reaction: The carbohydrazide is acylated with 2-bromo-4-chlorobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating their activity.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with similar compounds such as:
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom.
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with the chlorine atom in a different position.
4-BR-2-(2-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: Similar structure but with different substituents on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical properties and biological activities.
Properties
CAS No. |
339299-59-1 |
|---|---|
Molecular Formula |
C24H20BrClN2O4 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H20BrClN2O4/c1-15-7-9-19(11-16(15)2)31-14-23(29)28-27-13-17-12-18(25)8-10-22(17)32-24(30)20-5-3-4-6-21(20)26/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+ |
InChI Key |
QSTXEDFHUBVAGL-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















